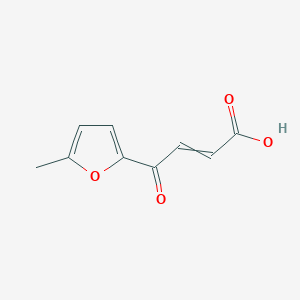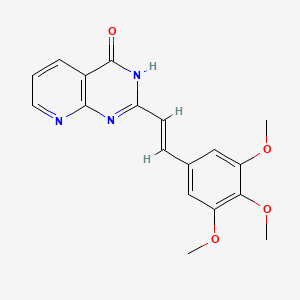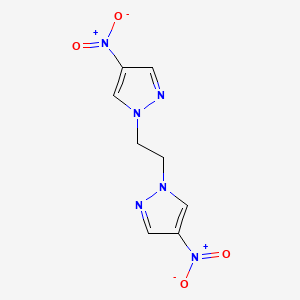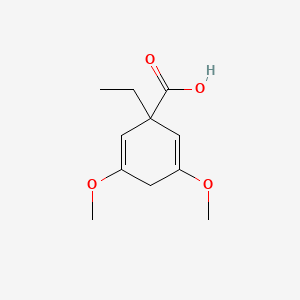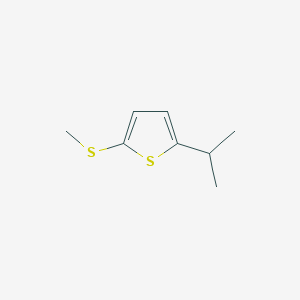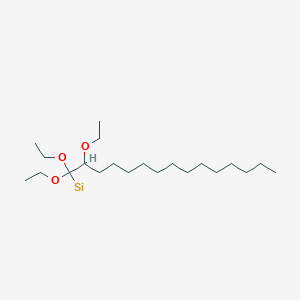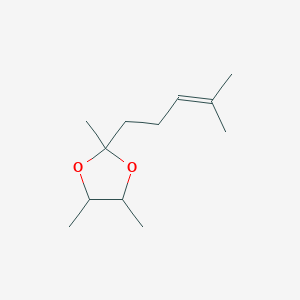
2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at non-adjacent positions. This compound is characterized by its unique structure, which includes multiple methyl groups and a pentenyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane typically involves the cyclization of appropriate diols or hydroxy ketones with aldehydes or ketones in the presence of acid catalysts. Commonly used acids include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes using similar reaction conditions as in laboratory synthesis. The choice of solvents, catalysts, and purification methods would be optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methyl and pentenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or reagent in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trimethyl-1,3-dioxolane: Lacks the pentenyl side chain.
2,4,5-Trimethyl-2-(4-methylpentyl)-1,3-dioxolane: Similar structure but with a saturated side chain.
Uniqueness
2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane is unique due to its specific combination of methyl groups and the unsaturated pentenyl side chain, which may confer distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
112009-04-8 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
2,4,5-trimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H22O2/c1-9(2)7-6-8-12(5)13-10(3)11(4)14-12/h7,10-11H,6,8H2,1-5H3 |
Clave InChI |
SSUYLKDACBCWAG-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC(O1)(C)CCC=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14323951.png)
![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14323955.png)

